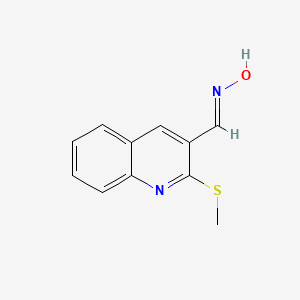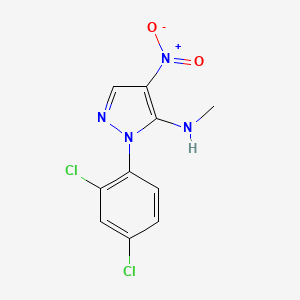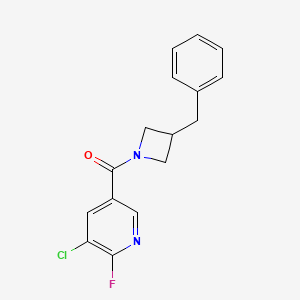
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a benzylazetidine moiety, a carbonyl group, and halogenated pyridine.
Métodos De Preparación
The synthesis of 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine involves multiple steps, typically starting with the preparation of the azetidine ring, followed by the introduction of the benzyl group and the halogenated pyridine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine stands out due to its unique combination of functional groups and halogenation pattern. Similar compounds include:
- 6-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- 3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Propiedades
IUPAC Name |
(3-benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-14-7-13(8-19-15(14)18)16(21)20-9-12(10-20)6-11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMZCRIJCLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
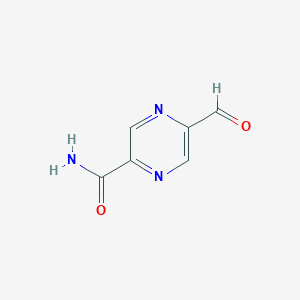
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
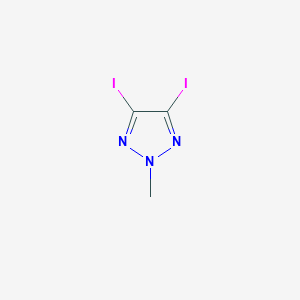
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
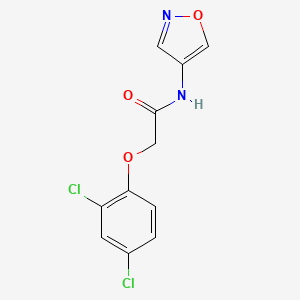
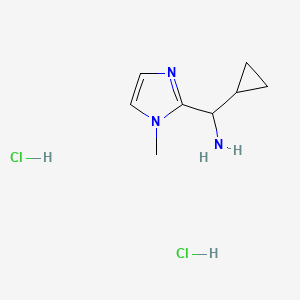
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)
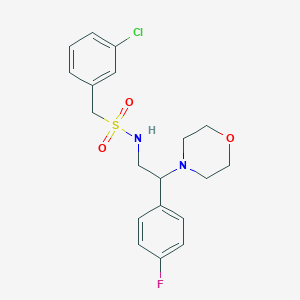
![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)
